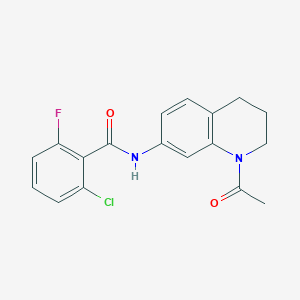

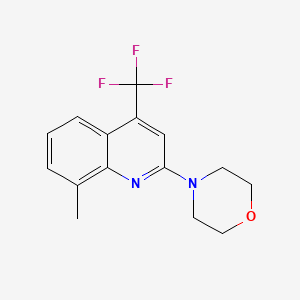

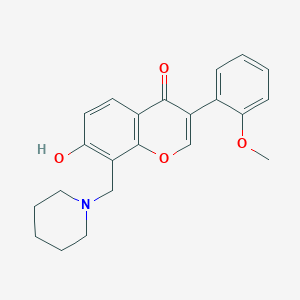

8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common method used in the formation of carbon-carbon bonds in similar compounds . This reaction involves the oxidative addition of palladium to form a new Pd–C bond .Wissenschaftliche Forschungsanwendungen

Luminescence and Hydrogen Bonding

Quinoline derivatives have been explored for their luminescence properties and interactions with hydrogen bonders. A study developed a purification scheme to separate quinoline and isoquinoline isomers, measuring their emission spectra in different environments to understand the impact of hydrogen bonding on their luminescent properties. This research contributes to the broader understanding of how quinoline derivatives, including 8-Methyl-2-morpholino-4-(trifluoromethyl)quinoline, might be utilized in materials science and optical applications (Anton & Moomaw, 1977).

Synthesis and Biomolecular Binding Properties

Another significant application involves the synthesis of quinoline derivatives through Buchwald–Hartwig amination, leading to compounds with potential biological applications. Research indicates these derivatives exhibit strong interactions with ct-DNA, suggesting applications in biochemistry and pharmacology for DNA binding studies and possibly in the development of new therapeutic agents (Bonacorso et al., 2018).

Chemical Reactivity and Coordination

Research on the reactivity of bifunctional ambiphilic molecules, including quinoline derivatives, highlights their potential in forming coordination complexes with metals such as Cu(I), Ag(I), and Pd(II). These findings are crucial for developing new materials and catalysts in organic synthesis and industrial applications (Son, Pudenz, & Hoefelmeyer, 2010).

Development of Nanostructures for Zinc Ion Detection

Quinoline-based magnetic nanostructures have been developed for the sensitive detection of zinc ions in aqueous solutions. This innovation points to applications in environmental monitoring and biochemistry, where precise detection of metal ions is essential (Pourfallah & Lou, 2018).

Anticancer Activity

Quinoline compounds, including the this compound, have shown promising anticancer activities. Their mechanisms of action, structure-activity relationships, and specific activities against various cancer drug targets have been extensively studied. These compounds inhibit essential cellular processes in cancer cells, such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, making them potential candidates for cancer therapy (Solomon & Lee, 2011).

Eigenschaften

IUPAC Name |

4-[8-methyl-4-(trifluoromethyl)quinolin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O/c1-10-3-2-4-11-12(15(16,17)18)9-13(19-14(10)11)20-5-7-21-8-6-20/h2-4,9H,5-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBLSQLPJGKDSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)N3CCOCC3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-phenylimidazol-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2876550.png)

![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)

![1,3,4,5,11,11a-Hexahydro-[1,4]diazepino[1,2-a]indol-2-yl-(6-chloropyridazin-3-yl)methanone](/img/structure/B2876553.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)

![3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876558.png)

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)